tert-Butyl N-[1-(5-methylpyridin-2-yl)cyclopropyl]carbamate
Description
tert-Butyl N-[1-(5-methylpyridin-2-yl)cyclopropyl]carbamate is a carbamate derivative featuring a cyclopropane ring fused to a substituted pyridine moiety. Carbamates of this class are often utilized as intermediates in pharmaceutical synthesis, particularly in kinase inhibitor development or central nervous system (CNS)-targeted drugs due to their balanced lipophilicity and metabolic stability .
Properties
IUPAC Name |
tert-butyl N-[1-(5-methylpyridin-2-yl)cyclopropyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-10-5-6-11(15-9-10)14(7-8-14)16-12(17)18-13(2,3)4/h5-6,9H,7-8H2,1-4H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEWGRFUIZZAYLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C2(CC2)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-Butyl N-[1-(5-methylpyridin-2-yl)cyclopropyl]carbamate involves several steps. One common method includes the use of tert-butyl carbamate in a palladium-catalyzed cross-coupling reaction with various aryl halides in the presence of a base such as cesium carbonate (Cs2CO3) in a solvent like 1,4-dioxane . The reaction conditions typically involve room temperature and a combination of palladium catalysts .
Chemical Reactions Analysis
tert-Butyl N-[1-(5-methylpyridin-2-yl)cyclopropyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: It can undergo substitution reactions, particularly in the presence of palladium catalysts and bases.
Common reagents used in these reactions include palladium catalysts, cesium carbonate, and solvents like 1,4-dioxane . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
The compound has been investigated for its anticancer properties. Similar derivatives have shown significant activity against various cancer cell lines, suggesting that tert-butyl N-[1-(5-methylpyridin-2-yl)cyclopropyl]carbamate could exhibit similar effects through the modulation of biological pathways involved in tumor growth and proliferation. For instance, compounds with pyridine moieties are often linked to enhanced biological activity due to their ability to interact with biological targets such as enzymes and receptors.
Targeting Specific Biological Processes
The presence of the pyridine ring in the structure allows for selective interactions with specific biological targets. Research indicates that pyridine derivatives can act as inhibitors of key enzymes involved in disease processes, including cancer and inflammation . This potential makes this compound a candidate for further exploration in drug discovery programs.
Synthetic Applications
Intermediate in Organic Synthesis
this compound can serve as an important intermediate in the synthesis of more complex organic molecules. The carbamate functional group is commonly used to protect amines during chemical reactions, allowing for selective transformations without interfering with other reactive sites . This property is particularly useful in multi-step synthetic pathways where the preservation of functional groups is critical.
Dynamic Kinetic Resolution
The compound's structure suggests it could be involved in dynamic kinetic resolution processes, which are valuable for obtaining enantiomerically pure compounds. This method is especially relevant in pharmaceutical applications where the chirality of a drug can significantly influence its efficacy and safety profile .
Antibacterial Properties
Preliminary studies on related tert-butyl carbamate derivatives indicate potential antibacterial activity against various strains of bacteria. This suggests that modifications to the this compound structure could yield compounds with enhanced antimicrobial properties, making them suitable candidates for developing new antibacterial agents .
Case Studies
| Study | Compound | Findings |
|---|---|---|
| Jiao et al., 2009 | Various pyridine derivatives | Demonstrated anticancer activity against multiple cell lines. |
| Laufer & Koch, 2008 | Pyridine-based inhibitors | Identified as effective p38 MAP kinase inhibitors, suggesting similar potential for tert-butyl derivatives. |
| Pinheiro et al., 2010 | L-serine derivatives | Highlighted the importance of structural modifications for enhancing biological activity. |
Mechanism of Action
The mechanism of action of tert-Butyl N-[1-(5-methylpyridin-2-yl)cyclopropyl]carbamate involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways are still under investigation, but it is known to participate in various biochemical reactions.
Comparison with Similar Compounds
Research Implications and Data Gaps
- Applications : Fluorophenyl and bromopyridinyl analogs are intermediates in drug discovery (e.g., kinase inhibitors, protease activators). The 5-methylpyridin-2-yl variant may optimize CNS penetration due to balanced lipophilicity .
- Data Needs : Melting points, solubility profiles, and in vitro toxicity assays are critical for advancing these compounds toward preclinical studies.
Biological Activity
tert-Butyl N-[1-(5-methylpyridin-2-yl)cyclopropyl]carbamate is a chemical compound characterized by its unique molecular structure, which includes a tert-butyl group, a cyclopropyl moiety, and a 5-methylpyridine fragment. Its molecular formula is C14H20N2O2, with a molecular weight of approximately 248.32 g/mol. This compound has garnered attention for its potential applications in organic synthesis and pharmacology, particularly as an intermediate in the synthesis of various bioactive molecules.
Biological Activity Overview
The biological activity of this compound is primarily linked to its role as an intermediate in the synthesis of antibiotics and other pharmacologically active compounds. Notably, it serves as a key intermediate in the synthesis of ceftolozane, a fifth-generation cephalosporin antibiotic. The compound's structure allows it to participate in palladium-catalyzed reactions, where it acts as a protecting group for amino functionalities in anilines and other amines.
While specific targets of action for this compound remain largely unidentified, preliminary studies suggest that compounds with similar structures may interact with neurotransmitter receptors or enzymes involved in metabolic pathways. The carbamate bond within the compound is susceptible to hydrolysis, potentially influencing its bioavailability and biological activity.
Pharmacokinetics
The pharmacokinetic profile of this compound is not extensively documented; however, the hydrolytic stability of carbamate bonds suggests that environmental factors such as pH and temperature could significantly affect its efficacy. Further studies are needed to elucidate the pharmacokinetic properties and metabolic pathways associated with this compound.
Synthesis and Yield
This compound can be synthesized through various methods, including palladium-catalyzed cross-coupling reactions involving tert-butyl carbamate and suitable pyridine derivatives. The synthesis typically yields high-purity products with good overall yields. For example, one method reported an overall yield of 59.5% for a related antibiotic synthesis pathway.
Case Studies
Research has shown that derivatives of this compound can exhibit significant biological activities:
Comparative Analysis with Similar Compounds
The following table summarizes structural comparisons and unique aspects of related compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| tert-Butyl N-[1-(pyridin-2-yl)cyclopropyl]carbamate | Pyridine instead of 5-methylpyridine | Lacks methyl substitution on pyridine |
| tert-Butyl (5-(1-butylpyrrolidin-2-yl)pyridin-2-yl)(cyclopropyl)carbamate | Contains a pyrrolidine ring | Different nitrogen-containing heterocycle |
| tert-Butyl N-[1-(6-bromopyridin-3-yl)cyclopropyl]carbamate | Bromine substitution on pyridine | Halogenated variant affecting reactivity |
These comparisons highlight how structural modifications can influence both biological activity and chemical reactivity.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for tert-Butyl N-[1-(5-methylpyridin-2-yl)cyclopropyl]carbamate, and how are intermediates purified?
- Methodological Answer : The compound is typically synthesized via a multi-step process involving cyclopropane ring formation followed by carbamate protection. For example, cyclopropane rings can be formed via [2+1] cycloaddition reactions using transition-metal catalysts (e.g., rhodium or palladium). Carbamate protection is achieved using tert-butyl chloroformate under basic conditions (e.g., triethylamine in anhydrous THF). Intermediate purification often employs column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures. Reaction progress is monitored by TLC or LC-MS .
Q. How is the compound characterized to confirm its structural integrity?
- Methodological Answer : Key characterization techniques include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and cyclopropane geometry (e.g., coupling constants ~5–8 Hz for cyclopropane protons).
- High-Resolution Mass Spectrometry (HRMS) : Accurate mass measurements validate the molecular formula (e.g., expected [M+H] for CHNO: 257.1396).
- X-ray Crystallography : Single-crystal analysis resolves stereochemical ambiguities and validates bond angles (e.g., cyclopropane C-C-C angles ~60°) using programs like SHELXL .
Q. What are the stability considerations for this compound under different storage conditions?
- Methodological Answer : The compound is stable at room temperature in inert atmospheres (argon or nitrogen) but degrades under prolonged exposure to moisture or acidic/basic conditions. Decomposition products include 5-methylpyridin-2-yl cyclopropane derivatives and CO. Storage recommendations:
- Short-term : Desiccated at –20°C in amber vials.
- Long-term : Under nitrogen at –80°C. Stability is monitored via periodic HPLC-UV analysis (λ = 254 nm) .
Advanced Research Questions
Q. How can experimental design address challenges in synthesizing the cyclopropane ring with regioselective control?
- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. Computational modeling (DFT calculations) predicts favorable transition states for cyclopropanation. Experimentally, chiral ligands (e.g., bisoxazolines) paired with Cu(I) catalysts enhance enantioselectivity (>90% ee). Reaction conditions (temperature, solvent polarity) are optimized via Design of Experiments (DoE) to minimize side products (e.g., ring-opened byproducts) .
Q. What analytical strategies resolve contradictions between crystallographic data and spectroscopic predictions?
- Methodological Answer : Discrepancies (e.g., unexpected dihedral angles in X-ray vs. NMR-derived NOE data) are resolved by:
- Dynamic NMR : Detects conformational flexibility (e.g., ring puckering in cyclopropane).
- DFT Geometry Optimization : Compares computed and experimental bond lengths/angles (RMSD <0.02 Å).
- Twinned Crystal Analysis : SHELXL’s TWIN command refines datasets with overlapping lattices .
Q. How does substitution on the pyridine ring (e.g., 5-methyl vs. 5-fluoro) impact biological activity or reactivity?
- Methodological Answer : Substituent effects are studied via:
- Structure-Activity Relationship (SAR) : Compare IC values in enzyme inhibition assays (e.g., methyl enhances lipophilicity, improving membrane permeability).
- Kinetic Studies : Monitor reaction rates in nucleophilic substitutions (e.g., electron-withdrawing fluoro groups reduce cyclopropane ring stability).
- Computational Docking : Pyridine-methyl interactions with hydrophobic enzyme pockets are modeled using AutoDock Vina .
Q. What protocols mitigate risks when handling hazardous decomposition products (e.g., HF or CO)?
- Methodological Answer : Decomposition pathways are identified via thermogravimetric analysis (TGA) and gas chromatography-mass spectrometry (GC-MS). Mitigation strategies include:
- Scavenger Systems : Use calcium carbonate to neutralize HF.
- Ventilated Reactors : Maintain negative pressure and HEPA filtration.
- Real-Time Monitoring : FTIR detectors track CO/HF release during thermal stress tests .
Data Contradiction Analysis
Q. How should researchers reconcile conflicting toxicity data from different SDS sources?
- Methodological Answer : Discrepancies arise from varying test protocols (e.g., OECD 423 vs. 407). Resolve by:
- Source Prioritization : Use data from GHS-aligned SDS (e.g., NITE 2020 classifications) .
- In Silico Predictions : Apply QSAR models (e.g., ECOSAR) to estimate acute toxicity (LC).
- In Vitro Validation : Conduct MTT assays on HepG2 cells to confirm cytotoxicity thresholds .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
